molecular formula C11H8BrNO2 B3047840 2(1H)-Quinolinone, 3-(bromoacetyl)- CAS No. 145736-75-0

2(1H)-Quinolinone, 3-(bromoacetyl)-

Cat. No.: B3047840
CAS No.: 145736-75-0
M. Wt: 266.09 g/mol
InChI Key: REZHHCZGVWRUGI-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 3-(bromoacetyl)- is a derivative of quinolinone, a heterocyclic aromatic organic compound This compound is characterized by the presence of a bromoacetyl group at the third position of the quinolinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinolinone, 3-(bromoacetyl)- typically involves the bromination of 3-acetylquinolinone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of 2(1H)-Quinolinone, 3-(bromoacetyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2(1H)-Quinolinone, 3-(bromoacetyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Substituted quinolinone derivatives with various functional groups.
  • Fused heterocyclic compounds with potential biological activities.

Scientific Research Applications

2(1H)-Quinolinone, 3-(bromoacetyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 3-(bromoacetyl)- involves its interaction with biological macromolecules. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modulation of their activity. The quinolinone ring can interact with hydrophobic pockets in enzymes or receptors, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 2(1H)-Quinolinone, 3-(bromoacetyl)- is unique due to its quinolinone core, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable scaffold in drug discovery and material science .

Properties

IUPAC Name

3-(2-bromoacetyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c12-6-10(14)8-5-7-3-1-2-4-9(7)13-11(8)15/h1-5H,6H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZHHCZGVWRUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627205
Record name 3-(Bromoacetyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145736-75-0
Record name 3-(Bromoacetyl)quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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